molecular formula C16H26ClNO10 B1384763 2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl CAS No. 1438262-33-9

2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl

Cat. No.: B1384763
CAS No.: 1438262-33-9
M. Wt: 427.8 g/mol
InChI Key: KGGIQCVPXFEYMV-LRIGPCFZSA-N
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Description

2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride is a synthetic derivative of mannose, a type of sugar molecule. This compound is characterized by the presence of an aminoethyl group and multiple acetyl groups attached to the mannopyranoside structure. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride typically involves the acetylation of mannose followed by the introduction of the aminoethyl group. The process begins with the protection of the hydroxyl groups of mannose using acetyl groups. This is achieved by reacting mannose with acetic anhydride in the presence of a catalyst such as pyridine. The resulting tetra-O-acetyl-mannose is then reacted with 2-aminoethanol under acidic conditions to introduce the aminoethyl group, forming the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with various enzymes and receptors, influencing biological processes such as glycosylation and signal transduction. The acetyl groups can also modulate the compound’s solubility and stability, enhancing its effectiveness in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside hydrochloride
  • 2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside hydrochloride
  • 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate

Uniqueness

2-Aminoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside hydrochloride is unique due to its specific mannopyranoside structure and the presence of the aminoethyl group. This combination of features allows it to participate in unique chemical reactions and biological interactions that are not observed with other similar compounds.

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO10.ClH/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17;/h12-16H,5-7,17H2,1-4H3;1H/t12-,13-,14+,15+,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGIQCVPXFEYMV-LRIGPCFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl
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2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl
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2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl
Reactant of Route 4
2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl
Reactant of Route 5
2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl
Reactant of Route 6
2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl

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